3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Descripción
3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a xanthine-derived heterocyclic compound featuring a fused oxazolo-purine-dione core. The compound’s molecular formula is C₁₉H₁₄FN₃O₃, and its molecular weight is approximately 351.33 g/mol (calculated based on structural analogs in ). The 2-fluorobenzyl substituent at position 3 and the phenyl group at position 7 distinguish it from simpler xanthine derivatives, likely influencing its solubility, receptor binding affinity, and metabolic stability.
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-24-18-17(19(27)26(21(24)28)11-14-9-5-6-10-15(14)22)25-12-16(29-20(25)23-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJLOKNZARBUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4C=C(OC4=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Pharmacokinetics
Based on its structure, it is likely that it has good plasma stability. It has been evaluated for its inhibition rates on a panel of cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6 and 3A4), which are key enzymes involved in drug metabolism. These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.
Actividad Biológica
3-(2-Fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the oxazolo[2,3-f]purine class. Its unique structure features a purine ring fused with an oxazole ring, which imparts distinct biological properties. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure
The molecular formula of 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C16H14FN5O2 |
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction can prevent the normal enzymatic function, leading to altered metabolic pathways.
- Receptor Binding : It has been suggested that the compound interacts with certain receptors in the central nervous system (CNS), potentially modulating neurotransmitter systems.
Enzyme Inhibition
Research indicates that compounds similar to 3-(2-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibit inhibitory effects on phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. For instance:
- PDE4B and PDE10A Inhibition : Studies have shown that derivatives of purine compounds can inhibit these enzymes with varying potencies. Such inhibition may lead to increased levels of cyclic AMP (cAMP), influencing various physiological responses including mood regulation and inflammatory processes .
Receptor Interaction
The compound's structural features suggest potential affinity for serotonin receptors (5-HT receptors). Preliminary studies indicate:
- 5-HT Receptor Affinity : A related study found that fluorinated derivatives of purine compounds displayed significant binding affinity towards 5-HT 1A and 5-HT 7 receptors. This suggests a potential role in treating mood disorders such as depression and anxiety .
Antidepressant Activity
In vivo studies have demonstrated that certain derivatives of oxazolo[2,3-f]purines exhibit antidepressant-like effects in animal models. For example:
- Forced Swim Test (FST) : A specific derivative showed significant reductions in immobility time in the FST, indicating potential antidepressant properties. The effects were compared favorably against established medications like diazepam .
Anticancer Potential
Research into the anticancer properties of similar compounds has indicated:
- Cell Line Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines. Mechanisms proposed include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Comparación Con Compuestos Similares
Structural Comparison with Analogous Compounds
The target compound belongs to a class of tricyclic purine-dione derivatives. Key structural analogs and their differences are outlined below:
Key Observations :
- The 2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the unsubstituted analog in .
- Fluorine substitution patterns (e.g., 2-fluoro vs. 2-chloro-6-fluoro in ) influence electronic properties and steric interactions at binding sites.
Pharmacological Profile and Receptor Interactions
Adenosine receptors (A₁, A₂A, A₂B, A₃) are plausible targets due to the compound’s xanthine-like scaffold. highlights that xanthine derivatives often act as antagonists at A₁ and A₂A receptors, which regulate neurotransmission and inflammation. However, the 2-fluorobenzyl moiety in the target compound may confer subtype selectivity. For example:
- A₂A Receptor: Fluorinated benzyl groups are associated with improved blood-brain barrier penetration, relevant for neurodegenerative disease therapeutics (as seen in dual-target MAO-B/adenosine receptor inhibitors in ).
- A₃ Receptor: Inosine (an adenosine analog) activates A₃ receptors, and fluorinated substituents might modulate agonist/antagonist behavior .
Research Findings and Therapeutic Potential
- The target compound’s fluorobenzyl group may enhance brain uptake and MAO-B affinity.
- Anti-inflammatory Effects : A₂A receptor antagonists are investigated for immune regulation; fluorine’s electronegativity could stabilize receptor-ligand interactions .
Table 2: Hypothetical Therapeutic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
